molecular formula C8H10ClN3 B3213793 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline CAS No. 1127-86-2

4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline

Cat. No. B3213793
CAS RN: 1127-86-2
M. Wt: 183.64 g/mol
InChI Key: FJKFSBRHRGKSGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. The process occurs under mild conditions and yields excellent results. Compared to existing methods, this approach offers easier workup and introduces protecting groups at the C2-tert-butyl moiety of the quinazoline ring, allowing for further functionalization .

3.

Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline is C14H12Cl2N2. It consists of a quinazoline core with an amino group (NH2) and a chlorine atom (Cl) at specific positions .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline, have been found to exhibit significant anti-cancer properties . They are being explored for their potential in cancer treatment and prevention.

Anti-Inflammatory Activity

Quinazoline derivatives have shown promising anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.

Anti-Bacterial Activity

These compounds have demonstrated antibacterial activity, making them potential candidates for the development of new antibiotics .

Analgesic Activity

Quinazoline derivatives have been found to possess analgesic properties . This suggests potential applications in pain management.

Anti-Viral Activity

Research has indicated that quinazoline derivatives can exhibit anti-viral properties . This opens up possibilities for their use in antiviral drug development.

Anti-Diabetic Activity

Some quinazoline derivatives have shown potential in the treatment of diabetes . This suggests that 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline could be explored for similar applications.

Anti-Hypertensive Activity

Quinazoline derivatives have been used in the treatment of hypertension . This indicates potential applications of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline in this area.

Anti-Psychotic Activity

Research has suggested that quinazoline derivatives can have anti-psychotic effects . This suggests potential applications in the treatment of various psychiatric disorders.

Mechanism of Action

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFSBRHRGKSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251805
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline

CAS RN

1127-86-2
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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